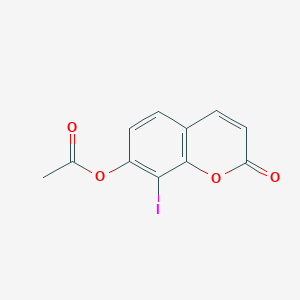
2H-1-Benzopyran-2-one, 7-(acetyloxy)-8-iodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-2-one, 7-(acetyloxy)-8-iodo- is a synthetic organic compound belonging to the benzopyran family. This compound is characterized by the presence of an acetyloxy group at the 7th position and an iodine atom at the 8th position of the benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-(acetyloxy)-8-iodo- typically involves the iodination of a benzopyran derivative followed by acetylation. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 8th position. The acetyloxy group can then be introduced through an acetylation reaction using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2H-1-Benzopyran-2-one, 7-(acetyloxy)-8-iodo- can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The acetyloxy group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with a thiol can yield a thioether derivative, while oxidation can produce a ketone or carboxylic acid derivative.
Aplicaciones Científicas De Investigación
2H-1-Benzopyran-2-one, 7-(acetyloxy)-8-iodo- has several scientific research applications, including:
Medicinal Chemistry: Studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran-2-one, 7-(acetyloxy)-8-iodo- involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can enhance the compound’s ability to interact with biological molecules, while the iodine atom can influence its electronic properties. These interactions can modulate various cellular pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2H-1-Benzopyran-2-one, 7-methoxy-: Known for its use in medicinal chemistry and biological studies.
2H-1-Benzopyran-2-one, 7-methyl-: Another benzopyran derivative with distinct chemical properties.
Uniqueness
2H-1-Benzopyran-2-one, 7-(acetyloxy)-8-iodo- is unique due to the presence of both an acetyloxy group and an iodine atom, which confer specific chemical and biological properties. These functional groups can enhance the compound’s reactivity and potential therapeutic applications compared to other benzopyran derivatives.
Propiedades
Número CAS |
112699-36-2 |
|---|---|
Fórmula molecular |
C11H7IO4 |
Peso molecular |
330.07 g/mol |
Nombre IUPAC |
(8-iodo-2-oxochromen-7-yl) acetate |
InChI |
InChI=1S/C11H7IO4/c1-6(13)15-8-4-2-7-3-5-9(14)16-11(7)10(8)12/h2-5H,1H3 |
Clave InChI |
APGNBEVLWLFFMO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C2=C(C=C1)C=CC(=O)O2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















